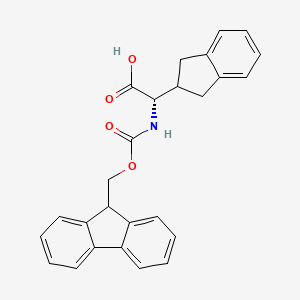

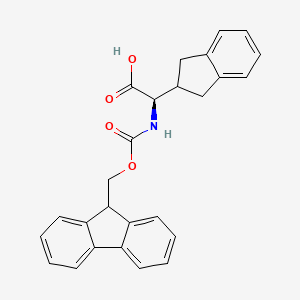

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid

Übersicht

Beschreibung

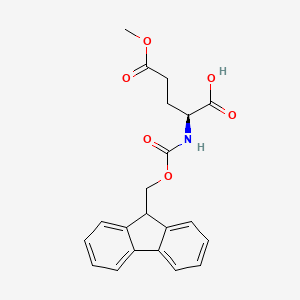

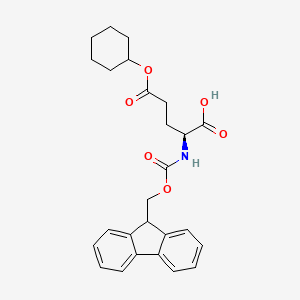

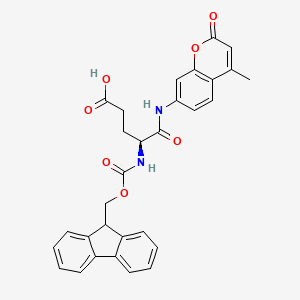

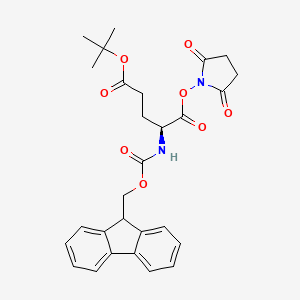

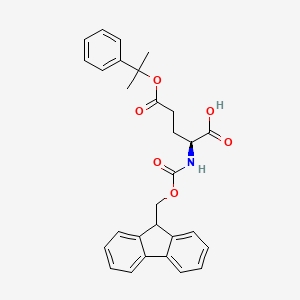

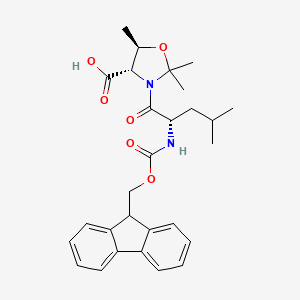

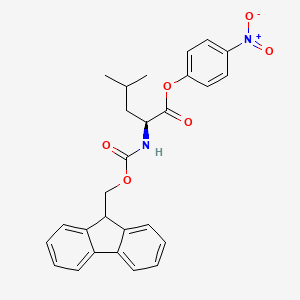

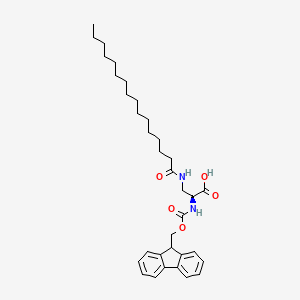

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a useful research compound. Its molecular formula is C26H23NO4 and its molecular weight is 413,48 g/mole. The purity is usually 95%.

BenchChem offers high-quality (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hydrogel Formation

Fmoc-D-2-indanylglycine, like other Fmoc-functionalized amino acids, can be used to construct hydrogels . Hydrogels are three-dimensional materials that can encapsulate high amounts of water or other biological fluids . They have a wide range of applications in the biomedical field, including drug delivery, tissue engineering, and as diagnostic tools .

Biomedical Applications

Fmoc-D-2-indanylglycine could potentially be used in the formulation of biocompatible materials suitable for various biomedical applications . For instance, it could be used in the creation of self-supporting hydrogels, which have potential applications in tissue engineering .

Drug Delivery Systems

Due to their biocompatibility and ability to encapsulate and release drugs, Fmoc-D-2-indanylglycine-based hydrogels could be used in drug delivery systems . These systems can provide controlled and sustained release of drugs, improving their therapeutic efficacy and reducing side effects .

Diagnostic Tools

Fmoc-D-2-indanylglycine-based materials could potentially be used in the development of diagnostic tools . For example, hydrogels can be used in the creation of biosensors, which can detect and measure the presence of various biological molecules .

Tissue Engineering

Fmoc-D-2-indanylglycine-based hydrogels could potentially be used in tissue engineering . These hydrogels can provide a supportive environment for cell growth and tissue regeneration .

Bioprinting Applications

Fmoc-D-2-indanylglycine could potentially be used in bioprinting applications . Bioprinting is a technique that uses 3D printing technology to create complex biological structures, such as tissues and organs .

Wirkmechanismus

Target of Action

Fmoc-D-2-indanylglycine, also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, is primarily used as a protecting group for amines in organic synthesis . The fluorenylmethoxycarbonyl (Fmoc) group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The compound plays a crucial role in solid-phase peptide synthesis (spps), where it serves as a temporary protecting group for the amine at the n-terminus .

Result of Action

The primary result of Fmoc-D-2-indanylglycine’s action is the protection of amines during organic synthesis, particularly in peptide synthesis . By protecting the amine group, the compound allows for selective reactions to occur at other sites in the molecule.

Action Environment

The action of Fmoc-D-2-indanylglycine is highly dependent on the environment in which it is used. In organic synthesis, the compound’s efficacy and stability can be influenced by factors such as temperature, pH, and the presence of other reactants .

Eigenschaften

IUPAC Name |

(2R)-2-(2,3-dihydro-1H-inden-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)24(18-13-16-7-1-2-8-17(16)14-18)27-26(30)31-15-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h1-12,18,23-24H,13-15H2,(H,27,30)(H,28,29)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYYQWWELYJSEB-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CC2=CC=CC=C21)[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660702 | |

| Record name | (2R)-(2,3-Dihydro-1H-inden-2-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | |

CAS RN |

205526-40-5 | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205526-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-(2,3-Dihydro-1H-inden-2-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.